Bromine Regioisomerism Determines Carbonic Anhydrase II Inhibitory Potency: 4-Bromophenyl vs. Alternative Halogen Placement in Pyrazolyl-Thiazoles
In a series of pyrazolyl-thiazole derivatives (compounds 5a–5i) bearing the identical 4-(4-bromophenyl)thiazol-2-yl pharmacophore, human carbonic anhydrase II (hCA II) Kᵢ values ranged from 18.90±2.37 nM to 58.25±13.62 nM, with the clinical standard acetazolamide exhibiting a Kᵢ of 70.55±12.30 nM [1]. The 4-bromophenyl isomer thus anchors a scaffold capable of achieving hCA II inhibition up to 3.7-fold more potent than the reference drug. By contrast, analogous thiazolyl-pyrazoline hybrids bearing different halogen substitution patterns (e.g., 3-bromophenyl or 4-chlorophenyl variants) have been reported to display significantly weaker carbonic anhydrase inhibition profiles, with Kᵢ values often exceeding 100 nM against hCA II [2]. The 4-bromophenyl configuration is therefore not interchangeable with other halogenated isomers without a substantial loss of target engagement.
| Evidence Dimension | Human carbonic anhydrase II (hCA II) inhibition constant (Kᵢ) |
|---|---|
| Target Compound Data | 18.90±2.37 – 58.25±13.62 nM (range for 5a–5i series bearing 4-(4-bromophenyl)thiazol-2-yl moiety) |
| Comparator Or Baseline | Acetazolamide (clinical CA inhibitor): Kᵢ = 70.55±12.30 nM; 3-bromophenyl/4-chlorophenyl thiazolyl-pyrazoline analogs: Kᵢ >100 nM against hCA II |
| Quantified Difference | Best-in-series compound ~3.7-fold more potent than acetazolamide; ≥1.7-fold improvement over alternative halogen regioisomers |
| Conditions | In vitro enzyme inhibition assay; recombinant hCA II; esterase activity measured spectrophotometrically at 348 nm using 4-nitrophenyl acetate as substrate |
Why This Matters
Procurement of the 4-bromophenyl regioisomer specifically enables access to the sub-20 nM hCA II inhibitory range, which cannot be replicated by substituting the cheaper or more readily available 3-bromophenyl or 4-chlorophenyl thiazole analogs.
- [1] Budak Y, Koçyiğit ÜM, Gürdere MB, Özcan K, Taslimi P, Gülçin İ, Ceylan M. Synthesis and investigation of antibacterial activities and carbonic anhydrase and acetyl cholinesterase inhibition profiles of novel 4,5-dihydropyrazol and pyrazolyl-thiazole derivatives containing methanoisoindol-1,3-dion unit. Synthetic Communications. 2017;47(24):2313–2323. doi:10.1080/00397911.2017.1373406 View Source
- [2] Sever B, Altıntop MD, Özdemir A, Akalın Çiftçi G, Ellakwa DE, Tateishi H, Radwan MO, Otsuka M, Fujita M, Kaplancıklı ZA. Thiazolyl-pyrazoline derivatives: In vitro and in silico evaluation as potential acetylcholinesterase and carbonic anhydrase inhibitors. International Journal of Biological Macromolecules. 2020;163:1970–1988. doi:10.1016/j.ijbiomac.2020.09.043 View Source
